molecular formula C12H18ClNO B6180321 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 100368-96-5

6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6180321
CAS No.: 100368-96-5
M. Wt: 227.7
InChI Key:
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Description

6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and acetone.

    Cyclization: The key step involves the cyclization of the intermediate to form the tetrahydroisoquinoline core. This is usually achieved through a Pictet-Spengler reaction, where the amine reacts with an aldehyde or ketone under acidic conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups or the aromatic ring using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides or quinones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or neuroprotective agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with various molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, oxidative stress, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the 3,3-dimethyl substitution.

    3,4-dimethoxyphenethylamine: A simpler structure without the tetrahydroisoquinoline core.

    Tetrahydroisoquinoline: The parent compound without methoxy or dimethyl substitutions.

Uniqueness

6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the dimethyl substitution can enhance its lipophilicity and ability to cross biological membranes, potentially making it more effective in certain pharmacological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

100368-96-5

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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